
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid typically involves multiple steps. One common method starts with the benzylation of a suitable phenol derivative. The reaction proceeds through the formation of an intermediate, which is then subjected to further functionalization to introduce the isopropyl group and the carboxylic acid moiety.
For example, the synthesis can begin with the benzylation of 2-hydroxy-3-isopropylbenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxy derivative is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group forms primary alcohols.
Substitution: Electrophilic substitution on the aromatic ring introduces nitro or halogen groups.
科学的研究の応用
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems .
類似化合物との比較
Similar Compounds
- 2-(Benzyloxy)propanoic acid
- 3-(Benzyloxy)propanoic acid
- 2-(Benzylamino)-3-(benzyloxy)propanoic acid
Uniqueness
2-(2-(Benzyloxy)-3-isopropylphenyl)propanoic acid is unique due to the presence of both the benzyloxy and isopropyl groups on the phenyl ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H22O3 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-(2-phenylmethoxy-3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C19H22O3/c1-13(2)16-10-7-11-17(14(3)19(20)21)18(16)22-12-15-8-5-4-6-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
InChIキー |
ZHNFWIHZYKBPIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C(=O)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
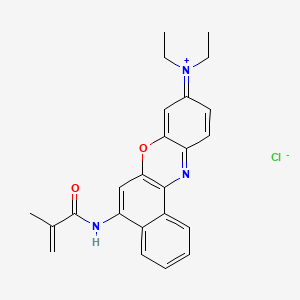
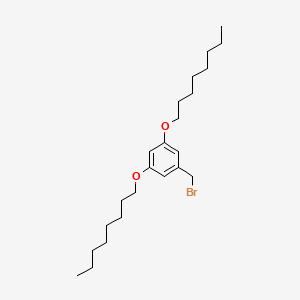

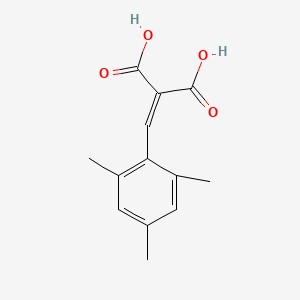
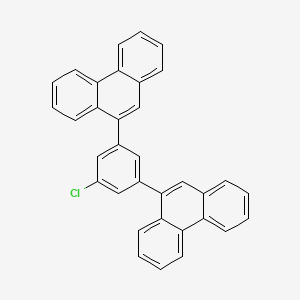


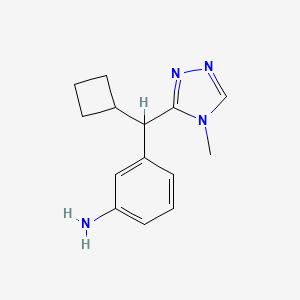
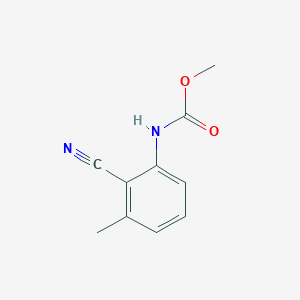
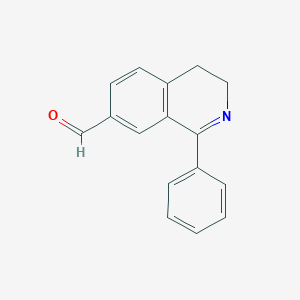

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
